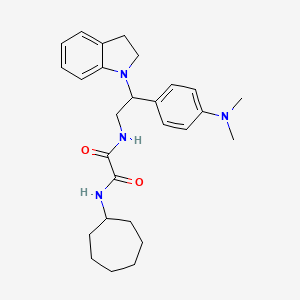

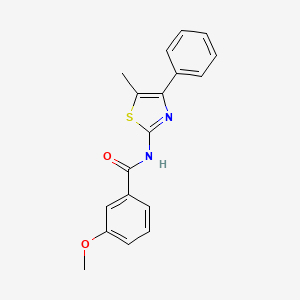

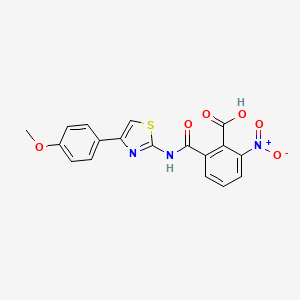

![molecular formula C18H17Cl2N3OS2 B2630833 (2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886914-17-6](/img/structure/B2630833.png)

(2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves a reaction that results in a light brown solid with a yield of 82% . The resulting mixture was allowed to cool to room temperature, and the resulting solid was filtered off, washed with methanol, and dried .Physical And Chemical Properties Analysis

This compound is a light brown solid . It has a melting point of 177–178 °C . Other physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Antimicrobial Activity The derivative compounds involving (2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been explored for their antimicrobial properties. Patel et al. (2011) synthesized compounds using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to products with varying antimicrobial activities against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Mhaske et al. (2014) synthesized derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, showing moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Anticancer and Antitubercular Activity Research indicates that derivatives of this compound exhibit anticancer and antitubercular potential. Lefranc et al. (2013) highlighted compounds with significant in vitro growth inhibitory activity against various cancer cell lines, including gliomas, melanomas, and lung cancers, by inhibiting Na+/K(+)-ATPase and Ras oncogene activity (Lefranc et al., 2013). Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype against Mycobacterium tuberculosis, with some compounds demonstrating low micromolar range MICs and low cytotoxicity (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Dual Antidepressant Mechanism A novel class of antidepressants featuring benzo[b]thiophene derivatives, potentially including structures similar to this compound, was synthesized to target dual mechanisms: 5-HT1A receptor affinity and serotonin reuptake inhibition. Orus et al. (2002) reported compounds achieving significant in vitro activities, suggesting their promise as dual-action antidepressants (Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002).

Insecticidal Activity Ding et al. (2019) designed and synthesized new piperidine thiazole compounds, demonstrating significant insecticidal activities against armyworm. Some of the synthesized derivatives, possibly related to this compound, achieved high lethal rates at lower concentrations (Ding, Pan, Yin, Tan, & Zhang, 2019).

Mecanismo De Acción

Mode of action

Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemical pathways

Thiazole derivatives have been found to interact with a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of action

Thiazole derivatives have been found to have diverse biological activities .

Propiedades

IUPAC Name |

(2,5-dichlorothiophen-3-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3OS2/c1-10-3-4-13-15(11(10)2)21-18(25-13)23-7-5-22(6-8-23)17(24)12-9-14(19)26-16(12)20/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFGIDIFJQALOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

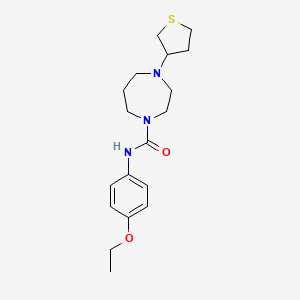

![1-[4-(3-Cyclobutyloxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630751.png)

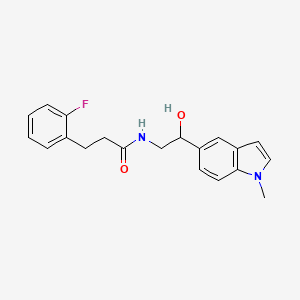

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)

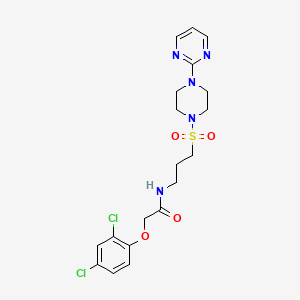

![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)

![5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2630767.png)